2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
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Overview
Description
2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a synthetic organic compound that features a sulfonyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the sulfonyl group: The starting material, 4-bromophenyl propane-2-sulfonate, undergoes a sulfonation reaction to introduce the sulfonyl group.
Coupling with trimethoxyphenyl group: The intermediate product is then coupled with 3,4,5-trimethoxybenzylamine under specific conditions, such as the presence of a base like sodium hydride in a suitable solvent like dimethylformamide.
Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the trimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methylsulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
- 2-[4-(ethylsulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Uniqueness
2-[4-(propane-2-sulfonyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is unique due to the presence of the propane-2-sulfonyl group, which can impart distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6S/c1-14(2)29(24,25)17-8-6-15(7-9-17)12-20(23)22-13-16-10-18(26-3)21(28-5)19(11-16)27-4/h6-11,14H,12-13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJCPEOQXFFHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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